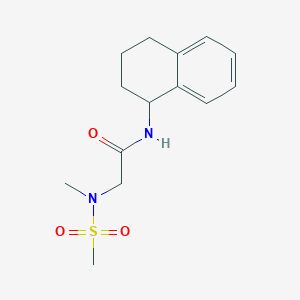![molecular formula C19H26N2O2 B6075938 N-bicyclo[2.2.1]hept-2-yl-3-(4-morpholinylmethyl)benzamide](/img/structure/B6075938.png)
N-bicyclo[2.2.1]hept-2-yl-3-(4-morpholinylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-bicyclo[2.2.1]hept-2-yl-3-(4-morpholinylmethyl)benzamide, also known as Bicuculline, is a potent convulsant and competitive antagonist of the GABAA receptor. It is a bicyclic compound that belongs to the family of benzamides. Bicuculline is commonly used in scientific research to study the mechanisms of action of GABAA receptors and to investigate the role of GABAergic neurotransmission in various physiological and pathological processes.
Mechanism of Action
N-bicyclo[2.2.1]hept-2-yl-3-(4-morpholinylmethyl)benzamide is a competitive antagonist of the GABAA receptor, which is the primary inhibitory neurotransmitter receptor in the central nervous system. N-bicyclo[2.2.1]hept-2-yl-3-(4-morpholinylmethyl)benzamide binds to the GABAA receptor and blocks the action of GABA, leading to an increase in neuronal excitability. This increase in excitability can lead to seizures and convulsions.
Biochemical and Physiological Effects:
N-bicyclo[2.2.1]hept-2-yl-3-(4-morpholinylmethyl)benzamide has several biochemical and physiological effects. It increases neuronal excitability by blocking the action of GABA, which is the primary inhibitory neurotransmitter in the central nervous system. This increase in excitability can lead to seizures and convulsions. N-bicyclo[2.2.1]hept-2-yl-3-(4-morpholinylmethyl)benzamide also increases the release of several neurotransmitters such as glutamate, dopamine, and norepinephrine.
Advantages and Limitations for Lab Experiments
N-bicyclo[2.2.1]hept-2-yl-3-(4-morpholinylmethyl)benzamide is a useful tool for investigating the role of GABAergic neurotransmission in various physiological and pathological processes. It is a potent convulsant and competitive antagonist of the GABAA receptor, making it a valuable tool for studying the mechanisms of action of GABAA receptors. However, its use is limited by its potential toxicity and convulsant effects. Careful dosing and monitoring are required to ensure the safety of experimental animals.
Future Directions
There are several future directions for the use of bicuculline in scientific research. One possible direction is the investigation of the role of GABAergic neurotransmission in the regulation of mood and anxiety. N-bicyclo[2.2.1]hept-2-yl-3-(4-morpholinylmethyl)benzamide can be used to study the effects of GABAergic drugs on these processes. Another future direction is the investigation of the effects of bicuculline on synaptic plasticity and learning and memory. N-bicyclo[2.2.1]hept-2-yl-3-(4-morpholinylmethyl)benzamide can be used to study the effects of GABAergic drugs on these processes. Additionally, bicuculline can be used to investigate the role of GABAergic neurotransmission in the regulation of sleep and wakefulness.
Synthesis Methods
N-bicyclo[2.2.1]hept-2-yl-3-(4-morpholinylmethyl)benzamide can be synthesized using several methods such as the Pictet-Spengler reaction, the Fischer indole synthesis, and the Bischler-Napieralski reaction. The most commonly used method for the synthesis of bicuculline is the Pictet-Spengler reaction, which involves the condensation of tryptamine with dihydroxyphenylacetaldehyde in the presence of an acid catalyst.
Scientific Research Applications
N-bicyclo[2.2.1]hept-2-yl-3-(4-morpholinylmethyl)benzamide is widely used in scientific research to investigate the role of GABAergic neurotransmission in various physiological and pathological processes. It is used to study the mechanisms of action of GABAA receptors and to investigate the effects of GABAergic drugs on the central nervous system. N-bicyclo[2.2.1]hept-2-yl-3-(4-morpholinylmethyl)benzamide is also used to study the effects of GABAergic drugs on seizure activity and to investigate the role of GABAergic neurotransmission in the regulation of mood and anxiety.
properties
IUPAC Name |
N-(2-bicyclo[2.2.1]heptanyl)-3-(morpholin-4-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2/c22-19(20-18-12-14-4-5-16(18)10-14)17-3-1-2-15(11-17)13-21-6-8-23-9-7-21/h1-3,11,14,16,18H,4-10,12-13H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBILIEDRTGYIEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2NC(=O)C3=CC=CC(=C3)CN4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(bicyclo[2.2.1]hept-2-yl)-3-(morpholin-4-ylmethyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4-chloro-1H-indol-1-yl)acetyl]glycine](/img/structure/B6075869.png)
![1-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-3-phenylpiperidine](/img/structure/B6075870.png)
![2-(1-{[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-2-pyrrolidinyl)-6-methyl-1H-benzimidazole](/img/structure/B6075878.png)
![9-phenyl-7-(3-pyridinylmethyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B6075880.png)
![N-(4-methoxy-2-methylphenyl)-3-{1-[(phenylthio)acetyl]-3-piperidinyl}propanamide](/img/structure/B6075884.png)
![5-(2,3-dichlorophenyl)-2-(propylthio)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B6075888.png)


![(3-chlorophenyl)(1-{[5-(3-isoxazolyl)-2-thienyl]sulfonyl}-3-piperidinyl)methanone](/img/structure/B6075918.png)
![3-{1-[(1,2-dimethyl-1H-indol-3-yl)methyl]-4-piperidinyl}-N-[(1-ethyl-2-pyrrolidinyl)methyl]propanamide](/img/structure/B6075925.png)

![N-(4-methoxyphenyl)[1]benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B6075945.png)
![4-[4-(mesityloxy)but-2-en-1-yl]morpholine hydrochloride](/img/structure/B6075949.png)
![1-{1-methyl-2-[(2-methylphenyl)amino]-2-oxoethyl}-N-(2-methylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B6075950.png)